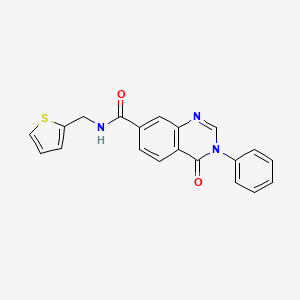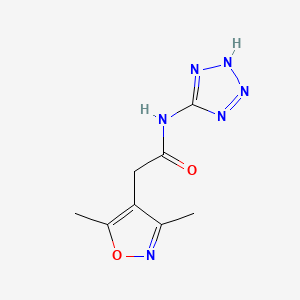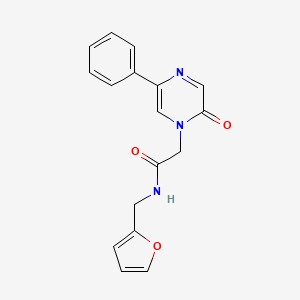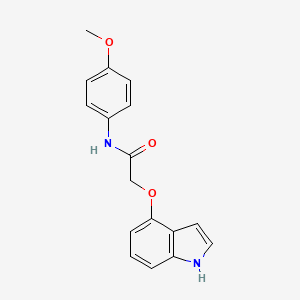
N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide is an organic compound that belongs to the class of amides It features a complex structure with an indole ring substituted with a bromine atom and a phenyl ring substituted with an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Ring: Starting with a suitable precursor, the indole ring is synthesized and brominated at the 4-position using bromine or N-bromosuccinimide.
Acetylation of Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amide Bond Formation: The final step involves coupling the acetylated phenyl ring with the brominated indole through an amide bond formation using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield alcohol derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
N-(3-acetylphenyl)-3-(1H-indol-1-yl)propanamide: Lacks the bromine substitution on the indole ring.
N-(3-acetylphenyl)-3-(4-chloro-1H-indol-1-yl)propanamide: Substituted with chlorine instead of bromine.
N-(3-acetylphenyl)-3-(4-methyl-1H-indol-1-yl)propanamide: Substituted with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom on the indole ring in N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide can significantly influence its reactivity and biological activity compared to its analogs. Bromine’s electron-withdrawing nature can affect the compound’s interaction with biological targets and its overall stability.
Eigenschaften
Molekularformel |
C19H17BrN2O2 |
|---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-3-(4-bromoindol-1-yl)propanamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-13(23)14-4-2-5-15(12-14)21-19(24)9-11-22-10-8-16-17(20)6-3-7-18(16)22/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
InChI-Schlüssel |
XTPXOFUZWXKVPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



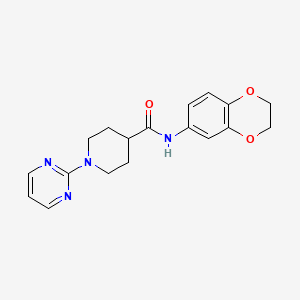
![1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12173465.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12173473.png)
![5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B12173478.png)
![4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
![N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12173495.png)
